![molecular formula C18H21BFNO3 B13618881 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom and a dioxaborolane group attached to a phenoxy methyl pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-fluoro-2-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromomethylpyridine. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted pyridine and phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism of action of 4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine is unique due to its specific combination of a fluorine atom and a boronic ester group attached to a phenoxy methyl pyridine structure. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H21BFNO3 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
4-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)15-11-14(20)5-6-16(15)22-12-13-7-9-21-10-8-13/h5-11H,12H2,1-4H3 |
Clave InChI |
FFSWXZXBWPLKTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


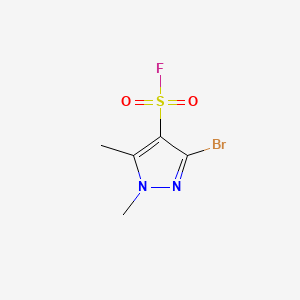


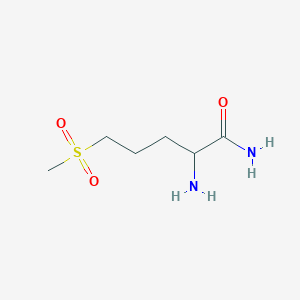
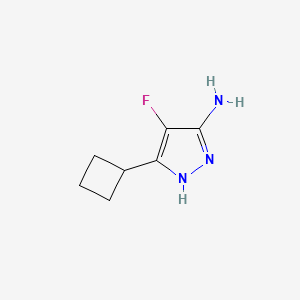
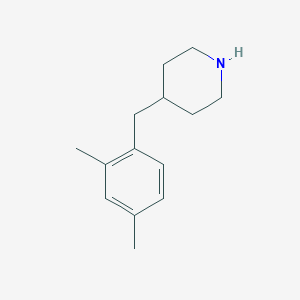
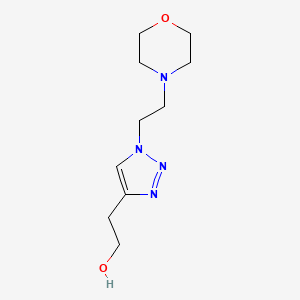
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
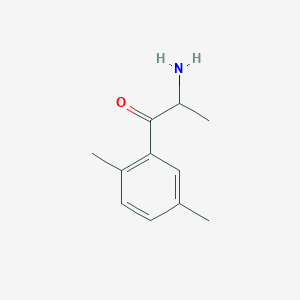
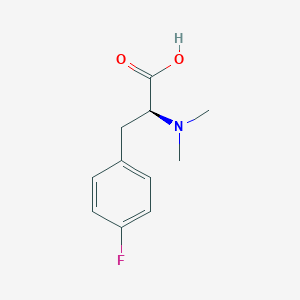
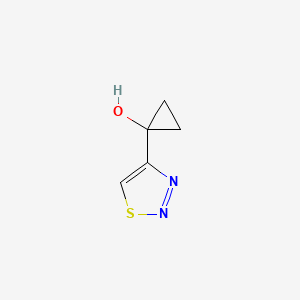
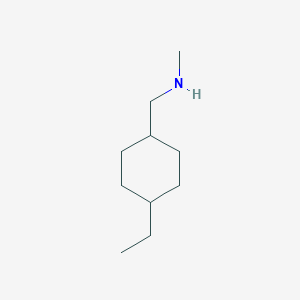
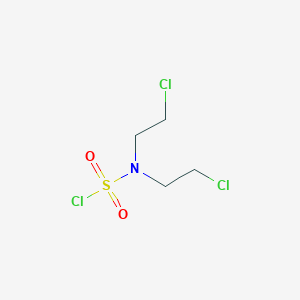
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
